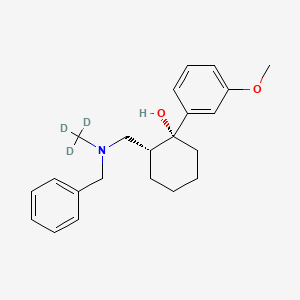

rac-N-苄基-N-去甲曲马多-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

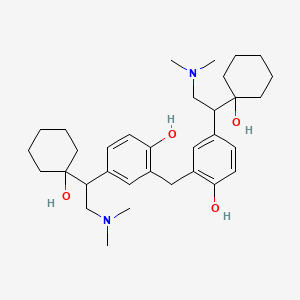

“rac N-Benzyl-N-desmethyl Tramadol-d3” is a Tramadol analog . It is a light yellow oil and its molecular formula is C22H26D3NO2 . The CAS number is 1346601-74-8 .

Molecular Structure Analysis

The molecular structure of “rac N-Benzyl-N-desmethyl Tramadol-d3” is described by the molecular formula C22H26D3NO2 . The molecular weight is 342.49 . The specific structure is not detailed in the search results.Physical and Chemical Properties Analysis

“rac N-Benzyl-N-desmethyl Tramadol-d3” is a light yellow oil . It is soluble in Dichloromethane and Dimethyl Sulfoxide .科学研究应用

疼痛管理中的药代动力学评价

该化合物已被用于开发和验证一种同时测定曲马多及其去甲基化物在人血浆中的方法,该方法使用等度液相色谱与串联质谱联用 . 该方法已应用于癌症疼痛或非癌症疼痛患者的药代动力学评价 .

生物样品中的定量

“rac-N-苄基-N-去甲曲马多-d3”可用作稳定的内标,适用于生物样品中N-去甲-顺式-曲马多的定量 . 这可以使用GC/MS或LC/MS进行,具有许多测试应用,包括法医或临床毒理学分析、尿液药物测试或同位素稀释法 .

LC/MS或GC/MS应用

该分析参考标准适用于许多LC/MS或GC/MS应用,从疼痛处方监控、尿液药物测试和法医分析到临床毒理学或药物测试 .

药物毒理学

“this compound”在药物毒理学中用作参考标准 . 它有助于新药的开发以及对药物及其潜在危害影响的研究。

研究工具

该化合物在镇痛剂领域用作研究工具 . 它有助于疼痛管理的研究和新止痛药的开发。

皮肤病学

尽管与“this compound”没有直接关系,但从大蒜中提取的N-苄基-N-甲基癸烷-1-胺被发现可以减轻2,4-二硝基氯苯诱导的类特应性皮炎症状 . 这表明苄基和去甲基化合物可能具有皮肤病学应用。

作用机制

Target of Action

The primary targets of rac N-Benzyl-N-desmethyl Tramadol-d3, a derivative of Tramadol, are the μ-opioid receptors . These receptors play a crucial role in the perception of pain. The compound also inhibits the reuptake of serotonin and norepinephrine, neurotransmitters that modulate pain signals .

Mode of Action

rac N-Benzyl-N-desmethyl Tramadol-d3 interacts with its targets by acting as an agonist of the μ-opioid receptors . This means it binds to these receptors and activates them, mimicking the action of endogenous opioids. Additionally, it inhibits the reuptake of serotonin and norepinephrine, thereby increasing their availability and enhancing the inhibitory effects on pain transmission in the spinal cord .

Biochemical Pathways

The compound affects several biochemical pathways. It is metabolized by O- and N-demethylation mediated by the cytochrome P450 pathways, particularly CYP2D6 . The metabolites produced through these pathways can also have pharmacological activity, contributing to the overall analgesic effect .

Pharmacokinetics

The pharmacokinetics of rac N-Benzyl-N-desmethyl Tramadol-d3 involves its absorption, distribution, metabolism, and excretion (ADME). It is metabolized primarily by O- and N-demethylation via the cytochrome P450 pathways, particularly CYP2D6 . The metabolites are mainly excreted via the kidneys . The mean elimination half-life of Tramadol, the parent compound, is about 6 hours .

Result of Action

The molecular and cellular effects of rac N-Benzyl-N-desmethyl Tramadol-d3’s action include the activation of μ-opioid receptors and the increased availability of serotonin and norepinephrine. This results in enhanced inhibitory effects on pain transmission in the spinal cord, thereby providing analgesic effects .

Action Environment

The action, efficacy, and stability of rac N-Benzyl-N-desmethyl Tramadol-d3 can be influenced by various environmental factors. For instance, any impairment in the liver or kidneys, which are crucial for the metabolism and excretion of the compound, can affect its action . Additionally, the concurrent use of other medications metabolized through the same hepatic pathways may cause interactions .

生化分析

Biochemical Properties

“rac N-Benzyl-N-desmethyl Tramadol-d3” interacts with various enzymes and proteins. It is mainly metabolised by O - and N -demethylation and by conjugation reactions forming glucuronides and sulfates . The polymorphic CYP2D6 action has been reported to be determinative of its pharmacokinetics and pharmacodynamics via hepatic phase I O -demethylation .

Cellular Effects

“rac N-Benzyl-N-desmethyl Tramadol-d3” has significant effects on various types of cells and cellular processes. It has been reported to attenuate platelet aggregation dose-dependently . It also influences cell function by inhibiting serotonin reuptake and norepinephrine reuptake, enhancing inhibitory effects on pain transmission in the spinal cord .

Molecular Mechanism

“rac N-Benzyl-N-desmethyl Tramadol-d3” exerts its effects at the molecular level through various mechanisms. Both (+)-Tramadol and the metabolite (+)-O-desmethyl-tramadol (M1) are agonists of the mu opioid receptor . It also inhibits serotonin reuptake and norepinephrine reuptake, enhancing inhibitory effects on pain transmission in the spinal cord .

Temporal Effects in Laboratory Settings

The effects of “rac N-Benzyl-N-desmethyl Tramadol-d3” change over time in laboratory settings. The mean elimination half-life is about 6 hours

Dosage Effects in Animal Models

In animal models, the effects of “rac N-Benzyl-N-desmethyl Tramadol-d3” vary with different dosages. In rats, intramuscular administration provides stable pain relief for more than 10 hours . More studies are needed to understand the threshold effects and any toxic or adverse effects at high doses.

Metabolic Pathways

“rac N-Benzyl-N-desmethyl Tramadol-d3” is involved in various metabolic pathways. It is mainly metabolised by O - and N -demethylation and by conjugation reactions forming glucuronides and sulfates .

Transport and Distribution

“rac N-Benzyl-N-desmethyl Tramadol-d3” is rapidly distributed in the body; plasma protein binding is about 20%

属性

IUPAC Name |

(1R,2R)-2-[[benzyl(trideuteriomethyl)amino]methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO2/c1-23(16-18-9-4-3-5-10-18)17-20-11-6-7-14-22(20,24)19-12-8-13-21(15-19)25-2/h3-5,8-10,12-13,15,20,24H,6-7,11,14,16-17H2,1-2H3/t20-,22+/m1/s1/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDLHYNRDCFWMAA-GDJAVXQGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CCCCC1(C2=CC(=CC=C2)OC)O)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[4-(2-Methoxyphenyl)-2-pyridinyl]amino]-benzenemethanesulfonamide](/img/structure/B585243.png)

![N-[2-(Dichloroacetyl)phenyl]-4-methylbenzamide](/img/structure/B585258.png)